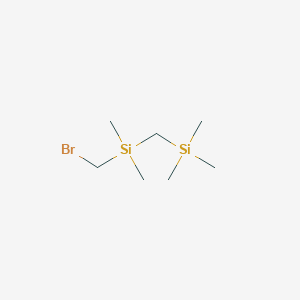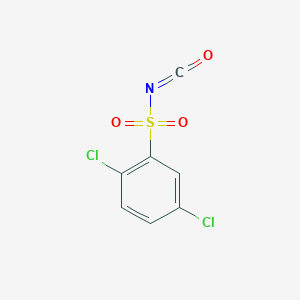
2,5-Dichlorobenzenesulfonyl isocyanate
Overview
Description
2,5-Dichlorobenzenesulfonyl isocyanate (DCBSI) is a chemical compound that is used in various fields of scientific research. It is a highly reactive compound that can be used as a reagent, catalyst, or initiator in a variety of chemical reactions. DCBSI is a colorless crystalline solid with a melting point of 81-83 °C and a boiling point of 155-157 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone.
Mechanism Of Action
2,5-Dichlorobenzenesulfonyl isocyanate is a highly reactive compound and can undergo a variety of chemical reactions. It can react with a variety of nucleophiles, such as amines, alcohols, and phenols. It can also react with electrophiles, such as alkenes and alkynes. Additionally, 2,5-Dichlorobenzenesulfonyl isocyanate can react with a variety of other compounds, such as acids, bases, and organometallic compounds.
Biochemical And Physiological Effects
2,5-Dichlorobenzenesulfonyl isocyanate has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 2,5-Dichlorobenzenesulfonyl isocyanate has been shown to inhibit the growth of certain types of bacteria, including Escherichia coli and Staphylococcus aureus.
Advantages And Limitations For Lab Experiments
2,5-Dichlorobenzenesulfonyl isocyanate has several advantages for use in laboratory experiments. It is a highly reactive compound and can be used as a reagent, catalyst, or initiator in a variety of reactions. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, 2,5-Dichlorobenzenesulfonyl isocyanate is a corrosive compound and should be handled with caution. It should also be stored in a cool, dry place, away from light and heat.
Future Directions
In the future, 2,5-Dichlorobenzenesulfonyl isocyanate could be used in the development of new drugs and therapies for a variety of diseases and conditions. Additionally, it could be used in the development of new materials, such as polymers and dyes. It could also be used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Scientific Research Applications
2,5-Dichlorobenzenesulfonyl isocyanate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an initiator in the polymerization of monomers. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, 2,5-Dichlorobenzenesulfonyl isocyanate has been used in the synthesis of dyes, pigments, and other compounds.
properties
IUPAC Name |
2,5-dichloro-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-5-1-2-6(9)7(3-5)14(12,13)10-4-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDQIFZADSUDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N=C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512123 | |
| Record name | 2,5-Dichlorobenzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorobenzenesulfonyl isocyanate | |
CAS RN |
7019-16-1 | |
| Record name | 2,5-Dichlorobenzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


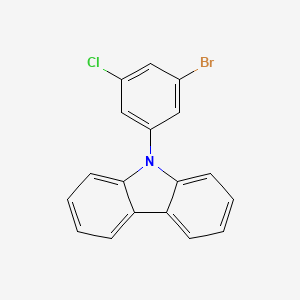
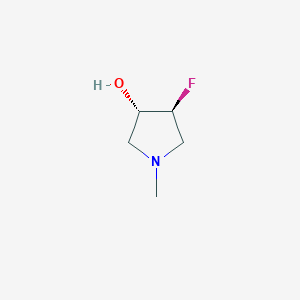
![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)
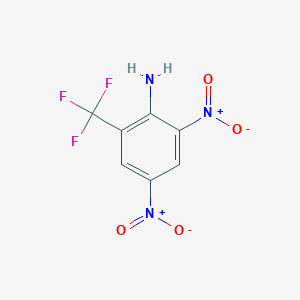
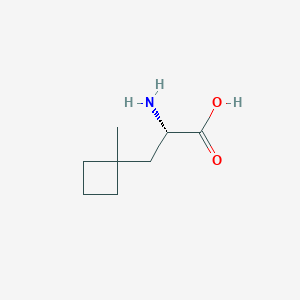


![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)




